2-Methyl-benzofuran-7-ylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 185.64 g/mol. It is classified as an amine and a derivative of benzofuran, which is a bicyclic compound containing both a benzene ring and a furan ring. This compound is recognized for its potential applications in medicinal chemistry and as a biochemical research tool.
2-Methyl-benzofuran-7-ylamine hydrochloride can be sourced from various chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for research purposes. It falls under the category of organic compounds, specifically classified as an aromatic amine due to the presence of the amino group attached to an aromatic system .
The synthesis of 2-Methyl-benzofuran-7-ylamine hydrochloride typically involves several steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time. Techniques such as chromatography may be employed to purify the final product.
The molecular structure of 2-Methyl-benzofuran-7-ylamine hydrochloride features:
The compound's structure can be represented in various formats, including:
2-Methyl-benzofuran-7-ylamine hydrochloride can participate in several chemical reactions due to its functional groups:
Reactions involving this compound may require specific catalysts or conditions to drive desired transformations while minimizing side products.
The mechanism of action for 2-Methyl-benzofuran-7-ylamine hydrochloride largely depends on its biological targets. As an amine derivative, it may interact with neurotransmitter systems or other biological pathways.
Studies suggest that compounds in this class could exhibit pharmacological activities such as anti-inflammatory or neuroprotective effects, although specific mechanisms for this compound require further investigation.
Key physical properties include:
Relevant chemical properties include:
2-Methyl-benzofuran-7-ylamine hydrochloride has potential applications in:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry due to their structural diversity and broad-spectrum bioactivity. These heterocyclic compounds consist of a fused benzene and furan ring system, forming a planar, electron-rich architecture that readily interacts with biological targets [4] [8]. The benzofuran core serves as the structural foundation for over 34 clinically approved drugs spanning diverse therapeutic areas, including antiarrhythmics (amiodarone), antidepressants (vilazodone), Alzheimer’s therapeutics (galantamine), and antimicrobials (griseofulvin) [4] [10]. This versatility stems from the scaffold’s capacity for strategic functionalization, enabling fine-tuning of pharmacokinetic properties and target selectivity.
Recent pharmacological studies underscore benzofurans’ significance in contemporary drug discovery. They demonstrate potent inhibitory activity against acetylcholinesterase (relevant to Alzheimer’s disease), DNA topoisomerases (anticancer applications), and bacterial efflux pumps (antimicrobial resistance mitigation) [5] [10]. Notably, benzofuran-based compounds like BNC105 exhibit clinical potential as vascular-disrupting agents in renal and ovarian cancers, while novel benzofuran-acetylcholinesterase inhibitors demonstrate blood-brain barrier permeability for neurodegenerative disease treatment [5] [8]. The scaffold’s adaptability to both natural product-inspired designs and synthetic diversification solidifies its status as an indispensable pharmacophore.
Table 1: Clinically Significant Benzofuran Derivatives and Their Therapeutic Applications
Drug Name | Therapeutic Category | Key Biological Target |
---|---|---|
Amiodarone | Antiarrhythmic | Sodium/potassium channels |
Galantamine | Alzheimer’s therapy | Acetylcholinesterase |
Griseofulvin | Antifungal | Microtubule polymerization |
Vilazodone | Antidepressant | Serotonin reuptake transporter |
Benzbromarone | Gout treatment | Uric acid transporter URAT1 |
Saprisartan | Antihypertensive | Angiotensin II receptor |
2-Methyl-benzofuran-7-ylamine hydrochloride (Chemical Formula: C₉H₁₀ClNO; Molecular Weight: 183.63 g/mol) exemplifies the strategic functionalization of the benzofuran core [1] [2]. This compound features a primary amine at the C7 position and a methyl group at C2, creating a multifunctional scaffold with distinctive physicochemical and electronic properties. The C7 regiochemistry is particularly significant due to its location opposite the furan oxygen, which creates an electron-deficient region amenable to nucleophilic substitution or hydrogen-bonding interactions [6]. The hydrochloride salt form enhances aqueous solubility (estimated LogP: 1.8) and crystallinity, beneficial for formulation and bioavailability [7].
Spectroscopic characterization reveals critical structural features: The amine group generates characteristic N-H stretching vibrations at 3300-3500 cm⁻¹ in IR spectroscopy, while the benzofuran scaffold exhibits strong aromatic C=C absorptions near 1600 cm⁻¹ [6]. NMR studies of analogous 7-aminobenzofurans show distinctive proton environments, with the C7-amino group appearing as a broad singlet near δ 5.0 ppm and the C2-methyl protons resonating as a singlet at δ 2.3-2.5 ppm [6]. Quantum mechanical calculations indicate that the 7-amino group significantly increases the molecule’s dipole moment (estimated Δμ = 1.2 D versus unsubstituted analog) and reduces aromaticity in the benzene ring, enhancing reactivity at ortho positions [6]. This electronic modulation, combined with the steric accessibility of the amino group, facilitates its engagement in hydrogen bonding with biological targets—a critical feature for molecular recognition in enzyme binding pockets.
Table 2: Physicochemical and Spectroscopic Characterization Data for 2-Methyl-benzofuran-7-ylamine Hydrochloride
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₀ClNO | PubChem CID 45595314 |
Molecular Weight | 183.63 g/mol | [2] |
SMILES | NC₁=C₂OC(C)=CC₂=CC=C₁.[H]Cl | Sigma-Aldrich [7] |
InChI Key | XWGALGDVDQMWRX-UHFFFAOYSA-N | [2] |
Estimated LogP (neutral) | 1.8 | ChemAxon prediction |
Aqueous Solubility | >50 mg/mL (hydrochloride salt) | Experimental data |
Characteristic IR Bands | 3320, 3180 (N-H); 1625 (C=C); 1580 (C-N) cm⁻¹ | Analog data [6] |
The benzofuran scaffold emerged in medicinal chemistry through natural product isolation, with early examples like psoralen (from Psoralea corylifolia) demonstrating photochemotherapeutic properties for psoriasis treatment as early as the 1940s [4] [9]. The 1960s marked a pivotal transition with the development of synthetic benzofuran derivatives, exemplified by the introduction of amiodarone—a benzofuran-containing antiarrhythmic that remains clinically relevant despite its complex pharmacology [4]. This era established the benzofuran core as a versatile template for drug design, facilitating systematic structure-activity relationship (SAR) explorations.
The late 20th century witnessed revolutionary advances in synthetic methodology that accelerated benzofuran drug discovery. Traditional routes like Perkin cyclization (1870) and Stoermer reactions (1888) were supplemented by transition-metal-catalyzed processes, including:
These methodological breakthroughs coincided with the recognition of 7-aminobenzofurans as pharmacologically significant substructures. The electron-donating amino group at C7, particularly when paired with C2 alkyl substituents, demonstrated enhanced interactions with CNS targets and improved pharmacokinetic profiles versus parent benzofurans [5] [6]. Contemporary research focuses on sustainable synthesis (e.g., microwave-assisted cyclization) and targeted delivery of amino-substituted derivatives, positioning compounds like 2-methyl-benzofuran-7-ylamine hydrochloride as key intermediates for next-generation therapeutics addressing antimicrobial resistance and neurodegenerative diseases [5] [10].
Table 3: Evolution of Benzofuran Synthesis Methodologies
Era | Key Methodologies | Limitations/Advancements |
---|---|---|
1870-1950 | Perkin cyclization; Stoermer synthesis | Harsh conditions; Limited substituent tolerance |
1960-1990 | Copper-mediated cyclization; Acid-catalyzed dehydration | Improved yields; Moderate functional group compatibility |
1990-2010 | Pd-catalyzed C-O coupling; Ru-catalyzed annulation | Enhanced regiocontrol; Broad substrate scope |
2010-Present | Microwave-assisted synthesis; Metal-free cyclization | Reduced reaction times; Green chemistry approaches |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8